molecular formula C9H4Cl2N2O2 B146357 2,4-Dichloro-3-nitroquinoline CAS No. 132521-66-5

2,4-Dichloro-3-nitroquinoline

Cat. No.: B146357
CAS No.: 132521-66-5
M. Wt: 243.04 g/mol
InChI Key: RSFJVCHKGRUCIC-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2N2O2. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a nitro group at position 3 on the quinoline ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Scientific Research Applications

2,4-Dichloro-3-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

When handling 2,4-Dichloro-3-nitroquinoline, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-nitroquinoline typically involves the nitration of 2,4-dichloroquinoline. One common method includes the reaction of 2,4-dichloroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2,4-diamino-3-nitroquinoline or 2,4-dithio-3-nitroquinoline.

    Reduction: Formation of 2,4-dichloro-3-aminoquinoline.

    Oxidation: Formation of quinoline N-oxides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3-nitroquinoline is unique due to the presence of both chlorine and nitro groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFJVCHKGRUCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382862
Record name 2,4-dichloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-66-5
Record name 2,4-dichloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-3-nitroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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